molecular formula C12H20Cl2N2 B1487266 N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride CAS No. 2205384-20-7

N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride

Cat. No. B1487266
M. Wt: 263.2 g/mol
InChI Key: JLIBYJVXSMOXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride, also known as DMPA-D, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 213-214°C and a boiling point of 280-281°C. DMPA-D is a derivative of the amino acid proline, and is a useful reagent for organic synthesis due to its ability to form stable complexes with many metals and organic molecules. DMPA-D has been used in a variety of scientific fields, including biochemistry, physiology, and drug delivery.

Scientific Research Applications

N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride has been used in a variety of scientific research applications, including drug delivery, biochemistry, and physiology. In drug delivery, N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride has been used to increase the solubility of drugs, as well as to improve their stability and bioavailability. In biochemistry, N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride has been used to study the mechanisms of action of various enzymes, as well as to study the structure and function of proteins. In physiology, N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the body.

Mechanism Of Action

The mechanism of action of N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride is not fully understood. However, it is believed that N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride acts as a chelating agent, forming complexes with metals and organic molecules. These complexes are then able to interact with proteins and enzymes, thus altering their structure and function. Additionally, N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride is believed to interact with cell membranes, altering their permeability and allowing drugs to be absorbed more efficiently.

Biochemical And Physiological Effects

The biochemical and physiological effects of N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride have been studied in a variety of organisms. Studies have shown that N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride can increase the solubility of drugs, as well as improve their stability and bioavailability. Additionally, N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride has been shown to interact with proteins and enzymes, altering their structure and function. Finally, N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride has been shown to interact with cell membranes, altering their permeability and allowing drugs to be absorbed more efficiently.

Advantages And Limitations For Lab Experiments

The main advantage of N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride for lab experiments is its ability to form stable complexes with many metals and organic molecules. This allows it to be used in a variety of scientific research applications, such as drug delivery, biochemistry, and physiology. Additionally, N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride is relatively easy to synthesize and is stable at room temperature.
The main limitation of N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride for lab experiments is its toxicity. N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride is toxic if ingested and should be handled with care. Additionally, N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride should not be used in experiments involving pregnant or lactating women, as it is not known if it can cross the placenta or be passed through breast milk.

Future Directions

The future directions for N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride are numerous. For example, further research could be conducted to study the effects of N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride on the body and its potential uses in drug delivery. Additionally, research could be conducted to study the mechanisms of action of N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride and its ability to interact with proteins and enzymes. Finally, research could be conducted to study the effects of N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride on cell membranes and its potential use in drug absorption.

properties

IUPAC Name

N,N-dimethyl-2-phenylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-14(2)11-8-9-13-12(11)10-6-4-3-5-7-10;;/h3-7,11-13H,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBYJVXSMOXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNC1C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-phenyl-3-pyrrolidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.